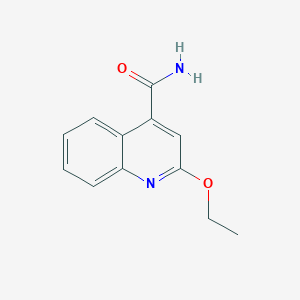

2-Ethoxyquinoline-4-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

13884-26-9 |

|---|---|

Molecular Formula |

C12H12N2O2 |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

2-ethoxyquinoline-4-carboxamide |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-11-7-9(12(13)15)8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3,(H2,13,15) |

InChI Key |

HIQNSVJSPWJJAM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC2=CC=CC=C2C(=C1)C(=O)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 2 Ethoxyquinoline 4 Carboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis for Chemical Environment Probing

The ¹H NMR spectrum of 2-Ethoxyquinoline-4-carboxamide provides a definitive map of the proton environments within the molecule. The spectrum is characterized by distinct signals in both the aromatic and aliphatic regions, each with a specific chemical shift (δ), multiplicity, and integration value that corresponds to the unique protons of the quinoline (B57606) core, the ethoxy substituent, and the carboxamide group.

The aromatic region typically displays a set of multiplets corresponding to the five protons on the quinoline ring system (H-3, H-5, H-6, H-7, H-8). The proton at the H-3 position is often observed as a distinct singlet, shifted downfield due to the electronic effects of the surrounding heterocyclic ring and the adjacent C4-carboxamide group. The protons on the benzo-fused portion of the ring (H-5, H-6, H-7, H-8) exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) arising from spin-spin coupling with their neighbors.

The ethoxy group gives rise to two characteristic signals in the aliphatic region: a quartet and a triplet. The quartet results from the methylene (B1212753) protons (-O-CH₂-), which are coupled to the three adjacent methyl protons. The methyl protons (-CH₃) appear as a triplet, coupled to the two neighboring methylene protons.

The protons of the primary amide group (-CONH₂) typically appear as two distinct, broad singlets due to restricted rotation around the C-N bond and exchange phenomena. Their chemical shift can be highly variable and is sensitive to solvent, concentration, and temperature.

Table 1: Hypothetical ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.85 | d | 1H | H-5 |

| 8.10 | s | 1H | H-3 |

| 8.05 | d | 1H | H-8 |

| 7.85 | t | 1H | H-7 |

| 7.78 | s (broad) | 1H | -CONH₂ |

| 7.65 | t | 1H | H-6 |

| 7.60 | s (broad) | 1H | -CONH₂ |

| 4.60 | q | 2H | -O-CH₂-CH₃ |

| 1.45 | t | 3H | -O-CH₂-CH₃ |

Note: This data is representative and hypothetical, as specific experimental data for this exact compound is not publicly available in the cited literature. Actual values may vary based on experimental conditions.

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Skeleton Confirmation

Complementing the ¹H NMR, the ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule, confirming the carbon skeleton. For this compound, twelve distinct signals are expected: nine for the quinoline ring, two for the ethoxy group, and one for the carboxamide carbonyl.

The carbonyl carbon of the amide group (-CONH₂) is typically the most downfield signal, often appearing around 168-170 ppm. The nine carbons of the quinoline ring resonate in the aromatic region (approx. 110-160 ppm), with quaternary carbons (C-2, C-4, C-8a, C-4a) and carbons bonded to heteroatoms (C-2) showing characteristic shifts. The aliphatic carbons of the ethoxy group appear in the upfield region, with the methylene carbon (-O-CH₂) around 60-70 ppm and the methyl carbon (-CH₃) around 14-16 ppm.

Table 2: Hypothetical ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 169.0 | C=O (Amide) |

| 162.5 | C-2 |

| 149.0 | C-8a |

| 145.0 | C-4 |

| 134.0 | C-7 |

| 129.5 | C-5 |

| 128.0 | C-4a |

| 126.0 | C-6 |

| 122.0 | C-8 |

| 108.0 | C-3 |

| 62.0 | -O-CH₂- |

| 14.5 | -CH₃ |

Note: This data is representative and hypothetical, as specific experimental data for this exact compound is not publicly available in the cited literature. Actual values may vary based on experimental conditions.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. nih.govresearchgate.net It would show correlations between adjacent aromatic protons on the quinoline ring (e.g., H-5 with H-6, H-6 with H-7, H-7 with H-8) and between the methylene and methyl protons of the ethoxy group. This helps to piece together the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). wikipedia.orgresearchgate.net For example, it would link the quartet signal at ~4.60 ppm to the methylene carbon at ~62.0 ppm, and the aromatic proton signals to their respective carbon signals, confirming their direct bonding.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). wikipedia.org This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include:

The H-3 proton to the amide carbonyl carbon (C=O) and C-4a, confirming the position of the carboxamide group.

The methylene protons of the ethoxy group to the C-2 carbon of the quinoline ring, definitively placing the ethoxy group at the C2 position.

The amide protons (-CONH₂) to the C-4 and C-3 carbons.

Together, these 2D NMR experiments provide an interlocking web of evidence that leaves no ambiguity in the structural assignment of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. It is particularly effective for identifying the functional groups present in a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups.

N-H Stretching: The primary amide group (-CONH₂) typically shows two distinct stretching vibrations in the region of 3400-3200 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretches.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group are observed just below 3000 cm⁻¹ (e.g., 2980-2850 cm⁻¹).

C=O Stretching (Amide I band): A strong, prominent absorption band for the amide carbonyl stretch is expected in the region of 1680-1650 cm⁻¹. Its exact position can indicate the presence of hydrogen bonding.

N-H Bending (Amide II band): The N-H bending vibration, coupled with C-N stretching, appears as a strong band around 1640-1550 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the quinoline ring system occur in the 1620-1430 cm⁻¹ region.

C-O Stretching: The asymmetric C-O-C stretch of the ethoxy group is expected to produce a strong band around 1260-1200 cm⁻¹.

Table 3: Hypothetical FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350, 3180 | Medium-Strong | N-H stretching (asymmetric & symmetric) |

| 3060 | Medium-Weak | Aromatic C-H stretching |

| 2980, 2940 | Medium | Aliphatic C-H stretching |

| 1670 | Strong | C=O stretching (Amide I) |

| 1610 | Strong | N-H bending (Amide II) |

| 1580, 1500, 1450 | Medium-Strong | Aromatic C=C/C=N stretching |

| 1245 | Strong | Asymmetric C-O-C stretching |

Note: This data is representative and hypothetical, as specific experimental data for this exact compound is not publicly available in the cited literature. Actual values may vary based on experimental conditions.

Raman Spectroscopy for Molecular Vibrational Modes and Conformation

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O give strong IR signals, non-polar, symmetric bonds often produce strong Raman signals. The Raman spectrum would be particularly useful for characterizing the vibrations of the quinoline ring's carbon framework. Key expected signals would include the ring breathing modes and other skeletal vibrations that are often weak or absent in the IR spectrum. The symmetric vibrations of the aromatic system would be especially prominent, providing a clear fingerprint for the quinoline core.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a compound's molecular mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula. A search for HRMS data for this compound did not yield any specific experimental results. While data is available for derivatives, such as N-[2-(diethylamino)ethyl]-2-ethoxyquinoline-4-carboxamide, this information is not applicable to the parent compound.

Mechanistic Interpretation of Ion Fragmentation

Upon ionization in a mass spectrometer, molecules fragment in predictable ways based on their structure. The analysis of these fragments provides valuable insight into the compound's connectivity. No studies detailing the mass spectral fragmentation pathways of this compound were found in the searched literature.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on the crystal structure, molecular conformation, and intermolecular interactions.

Precision Analysis of Molecular Conformation, Bond Lengths, and Bond Angles

X-ray diffraction allows for the precise measurement of all bond lengths, bond angles, and torsion angles within a molecule. This data is fundamental to understanding the molecule's specific three-dimensional shape. Without a solved crystal structure, this information remains unknown for this compound.

Elucidation of Intermolecular Interactions in the Crystalline State

Understanding how molecules pack together in a crystal is crucial for predicting physical properties. This involves the analysis of hydrogen bonds, π-π stacking, and other non-covalent interactions. As no crystallographic data is available for this compound, a discussion of its specific intermolecular interactions in the crystalline state is not possible.

Comprehensive Analysis of Hydrogen Bonding Networks

The crystal structure and molecular packing of quinoline derivatives are significantly influenced by hydrogen bonding. In compounds structurally related to this compound, the primary hydrogen bonds observed are of the C—H⋯O type. asianpubs.orgresearchgate.net These interactions, while considered weak, collectively play a crucial role in the formation of stable, three-dimensional supramolecular networks.

For instance, in the crystal structure of a related N-substituted quinoline derivative, weak C—H⋯O hydrogen bonds link the molecules into a complex network. researchgate.net Specifically, these bonds can form between hydrogen atoms on the quinoline ring or its substituents and oxygen atoms from ethoxy or carboxylate groups on adjacent molecules. researchgate.net In another analogue, ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, an intramolecular C—H⋯O hydrogen bond contributes to the planarity of the molecule by forming an S(6) graph-set motif. researchgate.net Similarly, the molecular conformation of 2-Butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide is stabilized by an intramolecular C—H⋯O bond, while intermolecular N—H⋯O hydrogen bonds form chains that dictate the crystal packing. mdpi.com

Given the structure of this compound, with its ethoxy group and carboxamide moiety, it possesses both hydrogen bond donors (N-H of the amide) and acceptors (carbonyl oxygen, ether oxygen, and quinoline nitrogen). This allows for the formation of robust intermolecular hydrogen bonding networks, likely involving R²₂(8) ring motifs between the amide groups of two molecules, which are common in carboxamides. These interactions are fundamental to the stability and crystalline arrangement of the compound.

Examination of π-π Stacking Interactions

The planar aromatic system of the quinoline ring is predisposed to engage in π-π stacking interactions, which are critical for the cohesion of the crystal structure. These interactions involve the stacking of aromatic rings in either a face-to-face or, more commonly, an offset (slipped) configuration to minimize electrostatic repulsion.

Investigation of Van der Waals Interactions and Other Non-Covalent Forces

Beyond the more directional forces of hydrogen bonding and π-π stacking, the crystal packing of this compound is governed by a network of weaker, non-directional forces, primarily van der Waals interactions. These forces, which include London dispersion forces, are ubiquitous and arise from temporary fluctuations in electron density.

Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping distances to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, a unique "fingerprint plot" is generated for the molecule, providing a quantitative summary of all intermolecular contacts.

For derivatives of 2-ethoxyquinoline-4-carboxylate, Hirshfeld analyses reveal the relative contributions of different interactions to the crystal packing. asianpubs.orgresearchgate.net While data for the specific title compound is not available, analysis of closely related structures provides a strong indication of the expected distribution.

| Interaction Type | Contribution in Derivative 1 researchgate.netnih.gov | Contribution in Derivative 2 researchgate.net | Contribution in Derivative 3 researchgate.net |

| H···H | 42.3% | 53.9% | 50.8% |

| H···O/O···H | 34.5% | 28.5% | 10.3% |

| H···C/C···H | 17.6% | 11.8% | 5.3% |

| H···N/N···H | 2.0% | - | - |

| C···C | - | - | 7.9% |

| Cl···H/H···Cl | - | - | 16.0% |

Derivative 1: A complex oxoquinoline carboxylate. researchgate.netnih.gov Derivative 2: An N-substituted oxoquinoline carboxamide. researchgate.net Derivative 3: Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate. researchgate.net

The data consistently show that H···H contacts are the most significant, highlighting the prevalence of van der Waals forces. researchgate.netresearchgate.netresearchgate.netnih.gov The H···O/O···H contacts, representing hydrogen bonds, also make a substantial contribution. researchgate.netresearchgate.netnih.gov The two-dimensional fingerprint plots for these compounds show characteristic features: a large central region for H···H contacts, sharp spikes for H···O hydrogen bonds, and wing-like patterns for H···C contacts. researchgate.net This quantitative analysis confirms that the supramolecular structure is a delicate balance of multiple weak interactions.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic properties of this compound can be probed using UV-Visible (UV-Vis) and fluorescence spectroscopy. The quinoline core is a chromophore that gives rise to characteristic electronic transitions. Generally, quinoline and its derivatives exhibit absorption bands in the UV region corresponding to π→π* and n→π* transitions. researchgate.netresearchgate.net

The π→π* transitions, which are typically high in intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n→π* transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an antibonding π* orbital and are usually weaker in intensity. Studies on various quinoline derivatives show that their absorption spectra can range from 280 to 510 nm. researchgate.net The exact position and intensity of these absorption bands are sensitive to the type and position of substituents on the quinoline ring as well as the solvent used.

Many quinoline derivatives are also known to be fluorescent, emitting light upon relaxation from an excited electronic state. The photoluminescence of quinoline-based compounds often results in emission in the blue to green region of the visible spectrum. researchgate.net For example, metal complexes of certain quinoline derivatives have been shown to emit yellow light with maxima around 570-575 nm. researchgate.net The fluorescence properties, including the emission maximum (λₑₘ) and quantum yield, are highly dependent on the molecular structure and environment. For this compound, excitation of the quinoline chromophore would be expected to lead to fluorescence, with the specific characteristics being influenced by the electron-donating ethoxy group and the electron-withdrawing carboxamide group.

Computational and Theoretical Chemistry of 2 Ethoxyquinoline 4 Carboxamide

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For quinoline (B57606) derivatives, methods like B3LYP with basis sets such as 6-311G(d,p) or 6-311+G(d,p) are commonly employed to predict their properties. nih.govnih.gov

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 2-ethoxyquinoline-4-carboxamide, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy conformation.

In related quinoline derivatives, such as ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, the molecule is found to be essentially planar. nih.gov The quinoline ring system itself is aromatic and therefore flat. The ethoxy and carboxamide groups, however, introduce degrees of rotational freedom. An exhaustive conformational analysis would explore the potential energy surface by rotating these side chains to identify the global minimum energy conformer. Intramolecular hydrogen bonds, for instance between a hydrogen of the ethoxy group and the oxygen of the carboxamide, can play a significant role in stabilizing certain conformations, often forming S(6) ring motifs. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Quinoline Derivative (Note: Data is for a related compound, ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, as a proxy)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-Cl | 1.74 |

| C=O | 1.21 |

| C-N | 1.37 |

| O-C (ethoxy) | 1.35 |

| C-C-N (ring) | 122.5 |

| O-C-C | 109.8 |

| Dihedral Angle (ethyl group vs. quinoline plane) | 5.02° |

Source: Crystal structure, DFT study and Hirshfeld surface analysis of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate - PMC nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. DFT calculations provide the energy levels of these orbitals and their spatial distribution across the molecule.

For quinoline derivatives, the HOMO is typically distributed over the quinoline ring system, indicating that this is the primary site for electrophilic attack. The LUMO is also often localized on the quinoline ring, particularly around the carboxylic acid or ester group, which acts as an electron-withdrawing moiety.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small energy gap indicates that the molecule is more reactive. For a related compound, benzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, the calculated HOMO-LUMO energy gap is 4.0319 eV, suggesting a stable molecule. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1/2η | The reciprocal of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | ω = χ²/2η | A measure of the electrophilic character of a molecule. |

A higher electronegativity indicates a better electron acceptor. High chemical hardness and low softness correlate with higher stability and lower reactivity. The electrophilicity index helps in classifying molecules as strong or marginal electrophiles.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored according to the electrostatic potential, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential). Green and yellow represent areas with intermediate potential. nih.govwolfram.com

For this compound, the MEP map would be expected to show the most negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atom of the quinoline ring, identifying these as the primary sites for electrophilic attack. nih.govresearchgate.net The hydrogen atoms of the amide group and the ethoxy group would likely exhibit the most positive potential (blue), making them susceptible to nucleophilic attack. researchgate.netnih.gov This visual representation of charge distribution is instrumental in understanding intermolecular interactions, including hydrogen bonding. nih.govnih.gov

Computational methods, particularly DFT, can be used to predict the Non-Linear Optical (NLO) properties of molecules. NLO materials are of great interest for applications in optoelectronics and photonics. The key parameters that determine a molecule's NLO response are its polarizability (α) and first-order hyperpolarizability (β).

These properties arise from the interaction of the molecule's electron cloud with an external electric field. Molecules with significant charge transfer characteristics, often found in push-pull systems with electron-donating and electron-accepting groups, tend to exhibit higher NLO responses. In this compound, the ethoxy group can act as an electron donor and the carboxamide group as an electron acceptor, potentially giving rise to NLO properties. DFT calculations can provide quantitative predictions of the polarizability and hyperpolarizability tensors, offering a theoretical assessment of its potential as an NLO material. researchgate.net

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. For quinoline derivatives, density functional theory (DFT) is a commonly used quantum mechanical approach to predict vibrational modes. nih.govresearchgate.net The calculated frequencies, however, are typically derived from calculations for a single molecule in the gaseous state at 0 K, which can differ from experimental conditions in the solid state at room temperature. nih.gov Consequently, it is standard practice to apply a scaling factor to the computed wavenumbers to improve their agreement with experimental data. For calculations using the B3LYP functional with a 6-311++G(d,p) basis set, a scaling factor of 0.961 is often applied. nih.govmdpi.com

The process involves optimizing the molecular geometry of this compound and then performing a frequency calculation at the same level of theory. The resulting theoretical spectrum, including IR intensities and Raman activities, can then be compared with experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net This comparison allows for a detailed assignment of the observed vibrational bands to specific molecular motions, such as the stretching, bending, and torsional modes of the quinoline ring, the ethoxy group, and the carboxamide functional group. mdpi.com For instance, the characteristic C=O stretching vibration of the carboxamide group, typically expected in the 1740–1660 cm⁻¹ range, can be precisely identified. mdpi.com Similarly, C-H stretching vibrations, aromatic C-C stretching modes, and the vibrations associated with the ethoxy substituent can be assigned. mdpi.com The agreement between the scaled theoretical frequencies and the experimental ones validates the calculated molecular structure and provides a comprehensive understanding of the molecule's vibrational dynamics. nih.gov

Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Quinoline Derivative This table is a representative example based on typical findings for similar quinoline structures.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR) | Assignment |

|---|---|---|---|

| O-H Stretch | 3450 | 3445 | Carboxamide N-H symmetric stretch |

| C-H Stretch (Aromatic) | 3050 | 3052 | Quinoline C-H stretch |

| C-H Stretch (Aliphatic) | 2980 | 2978 | Ethoxy group CH₃ stretch |

| C=O Stretch | 1685 | 1688 | Carboxamide C=O stretch |

| C=C/C=N Stretch | 1610 | 1612 | Quinoline ring stretching |

| C-O-C Stretch | 1245 | 1248 | Ethoxy ether stretch |

Benchmarking and Selection of Appropriate Functionals and Basis Sets (e.g., B3LYP, 6-311++G(d,p))

The accuracy of computational predictions is critically dependent on the chosen theoretical method, specifically the combination of the density functional and the basis set. researchgate.net For organic molecules like quinoline derivatives, a variety of functionals and basis sets are available, and their performance must be benchmarked against experimental data or higher-level calculations to ensure reliability. researchgate.netarxiv.org

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and well-benchmarked functionals for calculations on organic molecules. nih.govarxiv.org It often provides a good balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties. acs.orgreddit.com Studies on similar quinoline structures have demonstrated that B3LYP, when paired with the 6-311++G(d,p) basis set, yields results that are in good agreement with experimental data for vibrational spectra and molecular structure. nih.govresearchgate.net

The 6-311++G(d,p) basis set is a triple-zeta Pople-style basis set. The components of its name indicate its features:

6-311G : Describes the core orbitals with a single contracted Gaussian function (composed of 6 primitives) and the valence orbitals with three functions (composed of 3, 1, and 1 primitives, respectively).

++ : Adds diffuse functions to both hydrogen and heavy atoms, which are crucial for describing anions, weak interactions, and excited states.

(d,p) : Includes polarization functions on both heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in describing the shape of electron orbitals and accurately representing bonding. veloxchem.org

Benchmarking studies for quinoline-like molecules often compare the performance of various functionals (e.g., B3LYP, PBEPBE, B3PW91) and basis sets (e.g., STO-3G, 6-31G(d), 6-311++G(d,p)). researchgate.net These studies typically conclude that while simpler basis sets might be faster, larger and more flexible basis sets like 6-311++G(d,p) are necessary for obtaining highly accurate results that correlate well with experimental findings. researchgate.netacs.org The choice of B3LYP/6-311++G(d,p) for this compound is therefore a well-justified starting point for reliable computational investigation. nih.govarxiv.org

Advanced Quantum Chemical Methodologies (e.g., Post-Hartree-Fock, Composite Methods)

While DFT methods like B3LYP are powerful, they are approximations and have known limitations. ststephens.net.in For situations requiring higher accuracy, such as calculating reaction barriers or describing systems with significant electron correlation, post-Hartree-Fock methods are employed. ststephens.net.innumberanalytics.com These methods are built upon the Hartree-Fock (HF) method but explicitly include electron correlation, which is only treated in an averaged way in HF theory. ststephens.net.in

Examples of post-Hartree-Fock methods include:

Møller-Plesset Perturbation Theory (MP2, MP3, MP4) : This method adds electron correlation as a perturbation to the HF solution. MP2 is a common and relatively cost-effective starting point for including dynamic electron correlation. ststephens.net.in

Configuration Interaction (CI) : This variational method provides a conceptually simple way to solve the electronic Schrödinger equation. However, full CI is computationally prohibitive for all but the smallest molecules. Truncated versions like CISD (CI with single and double excitations) are more feasible but may not be size-consistent. ststephens.net.in

Coupled Cluster (CC) Theory : Methods like CCSD (CC with single and double excitations) and CCSD(T) (which adds a perturbative treatment of triple excitations) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies. ststephens.net.in

Composite methods , such as the Gaussian-n (G_n_) or Complete Basis Set (CBS) methods, combine results from several lower-level calculations to approximate the results of a much higher-level calculation. numberanalytics.com This approach aims to achieve high accuracy at a reduced computational cost compared to a single, very demanding calculation. numberanalytics.com For this compound, these advanced methods could be used to obtain highly accurate thermochemical data or to investigate complex electronic phenomena that are not adequately described by standard DFT functionals.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While quantum chemical calculations provide detailed information about the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule and its interactions with its environment. uantwerpen.be MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of molecular motions and conformational changes over time. nih.govfrontiersin.org

For this compound, MD simulations can be used to explore:

Conformational Flexibility : The molecule is not rigid. The ethoxy and carboxamide groups can rotate around their connecting bonds. MD simulations can reveal the preferred conformations of these groups, the energy barriers between them, and how they fluctuate at a given temperature.

Solvation Effects : The properties and behavior of a molecule can be significantly influenced by the solvent. MD simulations can explicitly model the interactions between this compound and solvent molecules (e.g., water, ethanol). This allows for the study of solvation shells, hydrogen bonding patterns between the carboxamide group and water, and the calculation of properties like the free energy of solvation. arxiv.org

Dynamic Behavior : MD simulations provide a trajectory of the molecule's atoms over time, offering insights into its dynamic stability and how different parts of the molecule move in relation to one another. frontiersin.org This is crucial for understanding how the molecule might interact with other molecules or material surfaces.

These simulations typically use a force field, which is a set of parameters and potential energy functions that describe the interactions between atoms. The quality of the force field is critical for the accuracy of the simulation.

In Silico Screening and Rational Design Principles

Computational methods are invaluable for the rational design of new molecules with desired properties and for screening virtual libraries of compounds.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov While widely used in drug discovery to predict the binding of a ligand to a protein's active site, its application can be extended to understand interactions with non-biological systems. nih.gov

For this compound, docking studies could be performed against model systems to profile its intermolecular interaction capabilities. This could involve:

Self-Assembly Studies : Docking the molecule against itself to predict how it might crystallize or form aggregates, driven by interactions like hydrogen bonding from the carboxamide group and π-π stacking of the quinoline rings.

Material Interface Interactions : Simulating the docking of this compound onto the surface of a material (e.g., a metal oxide, a polymer, or a carbon nanotube). This can help predict its potential as a coating, a functionalization agent, or a component in a composite material. The calculations would reveal the likely binding orientation, the strength of the interaction (binding affinity), and the specific forces involved (e.g., van der Waals, electrostatic, hydrogen bonds). nih.gov

Docking software uses scoring functions to estimate the binding affinity, often expressed in kcal/mol. nih.gov By analyzing the docked poses and interaction energies, one can gain a rational understanding of the structural features of this compound that govern its binding to different surfaces or its tendency to self-associate. frontiersin.orgresearchgate.net

Table 2: Hypothetical Molecular Docking Results for this compound with Model Systems This table presents plausible outcomes from such a study.

| Model System | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues/Sites | Dominant Interaction Type |

|---|---|---|---|

| Graphene Sheet | -7.2 | Surface Carbon Atoms | π-π Stacking |

| Silica Surface (Hydroxylated) | -6.5 | Surface Si-OH groups | Hydrogen Bonding |

| Gold (Au) Surface | -5.8 | Surface Gold Atoms | N/O-metal coordination |

Quantitative Structure-Property Relationship (QSPR) Studies on Analogues

Quantitative Structure-Property Relationship (QSPR) is a computational approach that aims to correlate the structural or property-based descriptors of a series of compounds with a particular property of interest. nih.gov By building a mathematical model, QSPR can be used to predict the properties of new, unsynthesized molecules.

For this compound, a QSPR study would involve:

Creating a Dataset : A series of analogues would be designed by systematically modifying the core structure (e.g., changing the substituent at the 2-position, altering the alkyl chain of the ethoxy group, or substituting the carboxamide).

Calculating Descriptors : For each analogue, a wide range of molecular descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), geometric descriptors (e.g., molecular surface area), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). nih.gov

Developing a Model : Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that links the descriptors to a specific property (e.g., solubility, melting point, or a specific interaction energy).

Validation and Prediction : The model's predictive power is tested and validated. A robust QSPR model can then be used to predict the properties of new analogues, guiding the rational design of compounds with optimized characteristics without the need for their synthesis and experimental testing. nih.gov

Such studies on quinoline derivatives have been used to understand how structural features influence their activity and properties, providing a powerful tool for targeted molecular design. acs.orgnih.gov

Applications of Artificial Intelligence and Machine Learning in Rational Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) into computational and theoretical chemistry has marked a significant advancement in the rational design and property prediction of novel chemical entities. nih.govnih.govresearchgate.net These computational approaches are increasingly being applied to accelerate the discovery and optimization of drug candidates by modeling complex relationships between molecular structures and their physicochemical or biological properties. nih.govnih.gov In the context of this compound and its derivatives, AI and ML offer powerful tools to explore the vast chemical space, predict key molecular attributes, and guide the synthesis of compounds with desired characteristics. springernature.com

The core principle behind the application of ML in this field is the development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. nih.govnih.gov These models are trained on datasets of molecules with known experimental values for a specific property, such as binding affinity, solubility, or metabolic stability. nih.gov By learning the intricate patterns within the data, the trained models can then predict the properties of new, untested compounds like derivatives of this compound. nih.gov

A variety of machine learning algorithms are employed for these tasks, ranging from traditional methods like linear regression and support vector machines to more advanced deep learning architectures such as deep neural networks (DNNs). nih.gov The choice of algorithm often depends on the size and complexity of the dataset, as well as the specific prediction task. nih.gov For instance, deep learning has shown particular promise in handling large and diverse chemical datasets. nih.gov

The process of applying AI and ML to the rational design of this compound derivatives would typically involve several key steps:

Data Collection and Curation: A dataset of quinoline derivatives with measured biological activities or physicochemical properties would be compiled.

Molecular Descriptor Calculation: A wide range of numerical descriptors representing the structural and chemical features of each molecule in the dataset would be generated. These can include 2D descriptors (e.g., topological indices, atom counts) and 3D descriptors (e.g., molecular shape, surface area). nih.gov

Model Training and Validation: An appropriate ML algorithm would be selected and trained on the curated dataset. The predictive power of the resulting model would be rigorously assessed using statistical validation techniques.

Virtual Screening and Lead Optimization: The validated model can then be used to predict the properties of a large virtual library of this compound derivatives, identifying promising candidates for synthesis and experimental testing.

Generative AI models represent a further leap in this domain, capable of designing entirely new molecules with optimized properties. arxiv.org These models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can learn the underlying patterns of known active molecules and generate novel chemical structures that are likely to possess the desired activity profile.

The application of these AI and ML techniques to this compound and its analogues holds the potential to significantly streamline the drug discovery process, reducing the time and cost associated with identifying and optimizing new therapeutic agents.

Illustrative Data for AI/ML in Compound Design

The following tables represent the types of data that would be utilized and generated in the application of AI and ML for the rational design and property prediction of this compound derivatives.

Table 1: Hypothetical Dataset of this compound Analogs for QSAR Modeling

| Compound ID | R-Group | Molecular Weight ( g/mol ) | LogP | Experimentally Determined IC50 (µM) |

| EQ-001 | H | 216.23 | 2.1 | 15.2 |

| EQ-002 | 4-Cl | 250.68 | 2.8 | 8.5 |

| EQ-003 | 4-F | 234.22 | 2.3 | 12.1 |

| EQ-004 | 4-CH3 | 230.26 | 2.5 | 10.8 |

| EQ-005 | 4-OCH3 | 246.26 | 2.2 | 14.0 |

Table 2: Predicted Properties of Novel this compound Derivatives using a Trained ML Model

| Compound ID | Predicted IC50 (µM) | Predicted Aqueous Solubility (mg/L) | Predicted Blood-Brain Barrier Permeability (LogBB) |

| V-EQ-01 | 7.9 | 50.3 | -0.8 |

| V-EQ-02 | 11.2 | 75.1 | -1.2 |

| V-EQ-03 | 5.4 | 45.8 | -0.6 |

| V-EQ-04 | 9.1 | 62.5 | -1.0 |

| V-EQ-05 | 6.8 | 55.9 | -0.7 |

Reactivity and Mechanistic Investigations of 2 Ethoxyquinoline 4 Carboxamide

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Nucleus

Electrophilic Aromatic Substitution (EAS) on the quinoline ring system is a well-understood process. The reactivity of the two fused rings is significantly different. The pyridine (B92270) ring is electron-deficient due to the electronegative nitrogen atom, making it generally unreactive towards electrophiles. Conversely, the benzene (B151609) ring behaves more like a typical, albeit moderately deactivated, aromatic ring. Therefore, electrophilic substitution is expected to occur exclusively on the carbocyclic (benzene) ring at positions C-5, C-6, C-7, or C-8. imperial.ac.ukcutm.ac.iniust.ac.ir

The regiochemical outcome of EAS reactions is directed by the combined electronic effects of the substituents already present on the quinoline core. In 2-Ethoxyquinoline-4-carboxamide, we have:

An ethoxy group at C-2: This is an activating group that directs electrophiles to the ortho and para positions via resonance donation of its lone pair electrons.

A carboxamide group at C-4: This is a deactivating group that directs electrophiles to the meta position due to its electron-withdrawing nature.

The ring nitrogen: This deactivates the entire heterocyclic ring towards electrophilic attack.

Considering the positions on the benzenoid ring, the C-2 ethoxy group strongly activates the C-5 position. The C-4 carboxamide group deactivates the ring, but its influence on the benzenoid portion is less direct. The primary directing influence will be the powerful activation of the benzenoid ring by the heterocyclic nitrogen and the C-2 ethoxy group. Consequently, electrophilic attack is most likely to occur at the C-5 and C-8 positions. cutm.ac.iniust.ac.ir

Table 1: Predicted Products of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Major Predicted Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 2-Ethoxy-5-nitroquinoline-4-carboxamide and 2-Ethoxy-8-nitroquinoline-4-carboxamide |

| Halogenation | Br₂ / FeBr₃ | 2-Ethoxy-5-bromoquinoline-4-carboxamide and 2-Ethoxy-8-bromoquinoline-4-carboxamide |

Nucleophilic Substitution Reactions and Their Regioselectivity (e.g., at C-4)

The quinoline nucleus, being electron-deficient, is susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, which are ortho and para to the ring nitrogen. cutm.ac.in However, for a nucleophilic aromatic substitution (SNAr) reaction to occur, a good leaving group, typically a halide, must be present at the position of attack.

In the case of this compound, neither the ethoxy group at C-2 nor the carboxamide group at C-4 are effective leaving groups for a direct SNAr reaction. The direct displacement of a carboxamide group by a nucleophile is not a synthetically viable transformation under standard SNAr conditions.

However, related synthetic routes demonstrate the feasibility of nucleophilic substitution on the quinoline-4-carboxamide scaffold. For instance, studies on other quinoline derivatives show that a halogen (e.g., chlorine) at the C-2 or C-4 position can be readily displaced by various nucleophiles. nih.govacs.org If one were to synthesize 2-chloroquinoline-4-carboxamide, subsequent reaction with sodium ethoxide would likely yield the target molecule, this compound, via an SNAr mechanism. This highlights the high reactivity of the C-2 and C-4 positions towards nucleophilic attack when an appropriate leaving group is present.

Reactivity of the Carboxamide Functional Group

The carboxamide moiety at C-4 is a versatile functional group capable of undergoing several characteristic reactions.

Carboxamides can be hydrolyzed to their corresponding carboxylic acids under either acidic or basic conditions, typically requiring heat.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the carbonyl oxygen of the amide is first protonated, which makes the carbonyl carbon more electrophilic. A subsequent attack by water leads to a tetrahedral intermediate, which, after proton transfer and elimination of ammonia (B1221849), yields the carboxylic acid. The final product would be 2-ethoxyquinoline-4-carboxylic acid.

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., aqueous NaOH), a hydroxide (B78521) ion attacks the carbonyl carbon directly. This forms a tetrahedral intermediate, which then collapses to eject an amide anion (⁻NH₂). The amide anion, being a strong base, immediately deprotonates the newly formed carboxylic acid. A final acidic workup is required to protonate the carboxylate and isolate 2-ethoxyquinoline-4-carboxylic acid. acs.org

The carboxamide group can be converted into other functional groups, which is a common strategy in medicinal chemistry to modulate a molecule's properties. nih.govacs.orglookchem.com

Table 2: Potential Derivatization Reactions of the Carboxamide Group

| Target Functional Group | Typical Reagents | Predicted Product |

|---|---|---|

| Nitrile | Dehydrating agents (e.g., SOCl₂, P₂O₅, POCl₃) | 2-Ethoxyquinoline-4-carbonitrile |

| Amine (Reduction) | Strong reducing agents (e.g., LiAlH₄) | (2-Ethoxyquinolin-4-yl)methanamine |

Reactions Involving the Ethoxy Substituent at C-2

The ethoxy group at C-2 is an ether linkage and its primary reactivity involves cleavage of the C-O bond.

Aryl-alkyl ethers, such as the ethoxyquinoline, are known to be chemically stable but can be cleaved under harsh conditions using strong acids. wikipedia.orglongdom.org The most common reagents for this transformation are strong hydrohalic acids like hydrogen bromide (HBr) and hydrogen iodide (HI), or potent Lewis acids like boron tribromide (BBr₃). masterorganicchemistry.comorganic-chemistry.org

The mechanism involves the initial protonation of the ether oxygen by the strong acid, which converts the ethoxy group into a good leaving group (ethanol). chemistrysteps.com A nucleophile (e.g., Br⁻ or I⁻) then attacks the ethyl group's alpha-carbon in an SN2 reaction, breaking the C-O bond. This reaction yields two products: an alkyl halide (bromoethane or iodoethane) and the corresponding phenol, which in this case would be 4-hydroxy-2-oxo-1,2-dihydroquinoline (existing in tautomeric equilibrium with 2-hydroxyquinoline-4-carboxamide). masterorganicchemistry.com The reaction is regioselective; the nucleophile attacks the less sterically hindered alkyl carbon rather than the aromatic carbon of the quinoline ring.

Table 3: Ether Cleavage Reaction

| Reagent | Conditions | Predicted Products |

|---|---|---|

| HBr or HI | Heat | 4-Hydroxy-2-oxo-1,2-dihydroquinoline and Bromoethane (or Iodoethane) |

Thermal Degradation Pathways and Kinetic Studies

While specific thermal degradation studies on this compound are not extensively documented, the thermal behavior can be inferred from the general stability of the quinoline core and the nature of its substituents. The quinoline structure itself is highly stable due to its aromaticity. slideshare.net Thermal degradation would likely initiate at the substituent groups.

The ethoxy group at the 2-position or the carboxamide group at the 4-position could be susceptible to thermal cleavage. For instance, the C-O bond of the ethoxy group or the C-N bond of the carboxamide could undergo homolytic or heterolytic cleavage at elevated temperatures. The degradation of the carboxamide could lead to the formation of a carboxylic acid or nitrile derivative, depending on the conditions.

Kinetic studies of such degradation processes would involve monitoring the disappearance of the parent compound and the appearance of degradation products over time at various temperatures. This data would allow for the determination of the reaction order, rate constants, and activation energy for the degradation process, providing insights into the stability of the compound and the mechanism of its decomposition.

Oxidation-Reduction Chemistry of the Quinoline Core and its Derivatives

The quinoline nucleus is generally resistant to oxidation due to its aromatic character. pharmaguideline.com However, under strong oxidizing conditions, the benzene ring can be opened. pharmaguideline.com For instance, oxidation with alkaline potassium permanganate (B83412) can cleave the benzene ring while leaving the pyridine ring intact. pharmaguideline.com

The presence of electron-donating groups can influence the oxidation potential. In the case of this compound, the ethoxy group is electron-donating, which might increase the electron density of the quinoline ring system, potentially making it more susceptible to oxidation compared to unsubstituted quinoline. Conversely, the carboxamide group is generally considered electron-withdrawing, which could have a counteracting effect.

Reduction of the quinoline ring is more readily achieved than oxidation. tutorsglobe.com Catalytic hydrogenation typically reduces the pyridine ring first, yielding 1,2,3,4-tetrahydroquinoline (B108954) derivatives. pharmaguideline.comuop.edu.pk The specific conditions of the reduction (catalyst, pressure, temperature, and solvent) determine the extent and selectivity of the hydrogenation.

Electrochemical studies, such as cyclic voltammetry, can provide valuable information about the redox properties of this compound. By applying a potential to a solution of the compound, one can observe the potentials at which oxidation and reduction occur.

Studies on various quinoline derivatives have shown a strong correlation between their chemical structure and their redox potentials. mdpi.comresearchgate.netnih.gov For example, the presence of electron-donating groups like a methyl group has been found to facilitate oxidation, while their reduction potentials become more negative. mdpi.comresearchgate.netnih.gov Based on these findings, the ethoxy group in this compound would be expected to lower its oxidation potential. The carboxamide group's electron-withdrawing nature might make reduction more favorable.

The elucidation of the redox mechanism would involve analyzing the voltammetric data, including the number of electrons transferred in each redox step and the reversibility of the processes. This could reveal whether the redox processes involve the quinoline core, the substituents, or both, and could point to the formation of radical intermediates or stable oxidized/reduced species.

Investigation of Reaction Mechanisms with Specific Nucleophiles (Drawing parallels from EEDQ studies)

The pyridine ring of quinoline is electron-deficient, making positions 2 and 4 susceptible to nucleophilic attack. youtube.comresearchgate.net The ethoxy group at position 2 is a potential leaving group, facilitating nucleophilic substitution at this position.

Parallels can be drawn from studies on N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ), a well-known reagent in peptide synthesis. rsc.orgwikipedia.org EEDQ reacts with nucleophiles, such as the carboxylate group of an amino acid, leading to the formation of an activated intermediate that then reacts with another nucleophile, like the amino group of another amino acid. rsc.orgwikipedia.org The reaction is believed to proceed through a mixed anhydride (B1165640) intermediate.

In the case of this compound, nucleophiles could potentially attack the C2 position, leading to the displacement of the ethoxy group. The reaction mechanism would likely involve the initial attack of the nucleophile on the protonated form of the quinoline. rsc.org The rate of this reaction would be influenced by the nature of the nucleophile, the solvent, and the pH of the reaction medium. For instance, strong nucleophiles would react more readily. The mechanism can be described as an SNAr (Nucleophilic Aromatic Substitution) type reaction.

| Nucleophile | Potential Product at C2 | Reaction Conditions |

| Hydroxide (OH⁻) | 2-Hydroxyquinoline-4-carboxamide | Basic, heating may be required uop.edu.pk |

| Ammonia (NH₃) | 2-Aminoquinoline-4-carboxamide | Requires heating |

| Thiolate (RS⁻) | 2-(Alkylthio)quinoline-4-carboxamide | Generally good nucleophiles |

This table presents hypothetical reaction products based on the general reactivity of 2-alkoxyquinolines.

Photophysical and Photochemical Reaction Mechanisms of this compound

Quinoline and its derivatives are known to exhibit interesting photophysical properties, including fluorescence. scielo.brnih.gov The absorption of UV light can promote the molecule to an excited electronic state. From this excited state, it can return to the ground state via several pathways, including the emission of light (fluorescence or phosphorescence) or through non-radiative decay processes.

The photophysical properties, such as the absorption and emission wavelengths and the fluorescence quantum yield, are highly dependent on the substituents attached to the quinoline ring. researchgate.netresearchgate.nettandfonline.com The ethoxy and carboxamide groups in this compound would be expected to influence its photophysical behavior. For instance, the electron-donating ethoxy group and the electron-withdrawing carboxamide group could create a "push-pull" system, which often leads to enhanced fluorescence and a red-shift in the emission spectrum. researchgate.net

Photochemical reactions can also occur from the excited state. These reactions can involve isomerizations, cyclizations, or reactions with other molecules. For example, some quinoline derivatives have been shown to undergo photo-induced electron transfer reactions. scielo.br The specific photochemical reaction pathways for this compound would need to be investigated through techniques like laser flash photolysis. scielo.br

Hypothetical Photophysical Data

| Property | Predicted Value/Range | Rationale |

| Absorption Max (λ_abs) | ~280-350 nm | Based on typical quinoline n,π* and π,π* transitions scielo.br |

| Emission Max (λ_em) | ~400-500 nm | Potential for red-shifted emission due to push-pull substituents researchgate.netresearchgate.net |

| Fluorescence Quantum Yield (Φ_F) | Moderate to High | Push-pull systems can enhance fluorescence efficiency researchgate.net |

This table is a hypothetical representation and actual values would require experimental determination.

Acid-Base Catalyzed Reactions and Their Kinetic Profiles

The nitrogen atom in the quinoline ring is basic and can be protonated by acids to form a quinolinium salt. tutorsglobe.com The carboxamide group can also be protonated on the carbonyl oxygen under strongly acidic conditions. The ethoxy group is generally not basic.

Acid-catalyzed reactions of this compound could involve the hydrolysis of the carboxamide group to a carboxylic acid. khanacademy.orgyoutube.com This reaction is typically slow but can be accelerated by heat and strong acid. youtube.com The mechanism involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. khanacademy.orgyoutube.com

Base-catalyzed reactions could also lead to the hydrolysis of the carboxamide group. In this case, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. youtube.com Additionally, strong bases could potentially deprotonate the amide N-H, although this is less likely to lead to a productive reaction pathway under typical conditions.

Kinetic studies of these catalyzed reactions would involve monitoring the reaction progress over time under different acid or base concentrations. nih.govresearchgate.netacs.org This would allow for the determination of the rate law, which provides insight into the reaction mechanism. For example, if the reaction rate is directly proportional to the concentration of both the quinoline derivative and the acid catalyst, it would suggest a mechanism where the protonated quinoline is the reactive species.

Derivatives and Analogues: Structure Reactivity Relationships of 2 Ethoxyquinoline 4 Carboxamide

Systematic Synthetic Strategies for Analogues with Structural Modifications

The generation of a library of 2-ethoxyquinoline-4-carboxamide analogues relies on versatile and systematic synthetic methodologies that allow for modifications at three key positions: the C-2 alkoxy group, the C-4 carboxamide moiety, and various positions on the quinoline (B57606) ring.

Modifications to the Ethoxy Group at C-2

The ethoxy group at the C-2 position is a key determinant of the molecule's electronic and steric profile. Modification of this group is typically achieved through nucleophilic aromatic substitution (SNAr) on a suitable precursor. A common and effective strategy begins with the corresponding 2-hydroxyquinoline-4-carboxylic acid (a tautomer of 2-quinolone-4-carboxylic acid).

The general synthetic route involves two main steps:

Activation of the C-2 Position : The 2-hydroxy group is converted into a better leaving group. This is often accomplished by chlorination using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), which transforms the 2-hydroxyquinoline (B72897) into a 2-chloroquinoline (B121035) intermediate. nih.govacs.org

Nucleophilic Substitution : The resulting 2-chloroquinoline derivative is then subjected to a reaction with a variety of sodium or potassium alkoxides (e.g., sodium methoxide, sodium isopropoxide) to yield the desired 2-alkoxy analogues. This reaction allows for the introduction of a wide range of alkoxy groups, from simple, short-chain alkyls to more complex and bulky substituents.

Modifications to the Carboxamide Group at C-4 (e.g., N-substitution, conversion to other carbonyl derivatives)

The carboxamide functional group at C-4 is a critical site for modification, offering a handle to alter polarity, hydrogen-bonding capabilities, and molecular interactions.

N-Substitution: The most common modification is the N-substitution of the amide. This is achieved through standard amide bond formation, typically by coupling the parent quinoline-4-carboxylic acid with a diverse array of primary or secondary amines. nih.govmdpi.com The carboxylic acid is first activated to a more reactive species. Common methods for activation include:

Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. acs.org

Use of peptide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (BOP). nih.govmdpi.com

These activated intermediates are then reacted with the chosen amine to form the N-substituted quinoline-4-carboxamide. This approach allows for the introduction of various alkyl, aryl, and heteroaryl groups, as well as linkers bearing other functional groups, significantly expanding the chemical space of the analogues. nih.govacs.org

Conversion to Other Carbonyl Derivatives: The precursor quinoline-4-carboxylic acid can also be converted to other carbonyl derivatives. For instance, esterification can be accomplished by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., using sulfuric acid as a catalyst) to produce quinoline-4-carboxylates. mdpi.com These esters can serve as intermediates themselves, capable of being converted to amides via aminolysis.

Introduction and Variation of Substituents on the Quinoline Ring (e.g., Halogens, Alkyl, Aryl)

The introduction of substituents onto the quinoline ring is fundamental to modulating the electronic properties, lipophilicity, and metabolic stability of the final compound. These substituents are often incorporated by using appropriately substituted starting materials in classical quinoline synthesis reactions.

The Pfitzinger Reaction : This is a powerful method for producing quinoline-4-carboxylic acids. It involves the condensation of an isatin (B1672199) derivative with a carbonyl compound containing an α-methylene group. nih.govresearchgate.net By using substituted isatins (e.g., 5-bromo-isatin, 6-chloro-isatin), one can introduce halogen atoms or other groups onto what will become the benzenoid part of the quinoline ring. mdpi.com Similarly, using substituted acetophenones allows for the introduction of aryl groups at the C-2 position. acs.orgresearchgate.net

The Doebner Reaction : This reaction synthesizes quinoline-4-carboxylic acids from an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.org The choice of a substituted aniline (e.g., p-chloroaniline, m-toluidine) directly translates to a substituted quinoline ring in the final product. This method is particularly useful for accessing a wide range of analogues with varied electronic properties. wikipedia.org

The Gould-Jacobs Reaction : This route begins with an aniline derivative and diethyl (ethoxymethylene)malonate, ultimately leading to a 4-hydroxyquinoline (B1666331), which can then be further functionalized. The substituent on the starting aniline determines the substitution pattern on the quinoline ring.

These methods provide a robust platform for systematically introducing halogens, alkyl, alkoxy, nitro, and aryl groups at various positions, enabling a thorough investigation of structure-reactivity relationships. researchgate.netmdpi.com

Correlation of Structural Variations with Spectroscopic Signatures

Structural modifications to the this compound framework induce predictable changes in its spectroscopic properties, particularly in Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei.

Substituent Effects on the Quinoline Ring : Electron-withdrawing groups (e.g., -NO₂, -Cl) deshield nearby protons and carbons, causing their signals to shift downfield (to higher ppm values). cardiff.ac.uk Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) cause an upfield shift. The magnitude of the shift depends on the position of the substituent relative to the observed nucleus (ortho, meta, para). cardiff.ac.uk

Modification of the C-2 Ethoxy Group : Changing the alkoxy group at C-2 will primarily affect the chemical shifts of the protons on the alkoxy chain itself and the adjacent H-3 proton of the quinoline ring.

Modification of the C-4 Carboxamide Group : N-substitution on the carboxamide will alter the chemical shifts of the amide N-H proton (if present) and the substituents attached to the nitrogen. These changes provide direct evidence of successful modification.

UV-Visible Spectroscopy: The UV-Vis absorption spectrum of quinoline derivatives is characterized by π-π* transitions.

Effect of Ring Substituents : The position and electronic nature of substituents on the quinoline ring influence the absorption maxima (λmax). Electron-donating groups generally cause a bathochromic shift (red shift, to longer wavelengths), while electron-withdrawing groups can cause either a bathochromic or hypsochromic shift (blue shift, to shorter wavelengths) depending on their position and the nature of the transition. nih.govnih.gov For example, an amino group often leads to a significant red shift. nih.gov

Solvatochromism : The polarity of the solvent can also affect the λmax, a phenomenon known as solvatochromism. This effect can be pronounced in quinoline derivatives possessing strong intramolecular charge transfer character. nih.gov

The following table summarizes the general trends observed in the spectroscopic signatures upon structural modification.

| Structural Modification | Effect on NMR Spectra | Effect on UV-Vis Spectra (λmax) |

|---|---|---|

| Electron-Donating Group (e.g., -CH₃, -NH₂) on Quinoline Ring | Upfield shift (lower ppm) for nearby nuclei | Bathochromic shift (red shift) |

| Electron-Withdrawing Group (e.g., -Cl, -NO₂) on Quinoline Ring | Downfield shift (higher ppm) for nearby nuclei | Variable; can be bathochromic or hypsochromic |

| Extension of C-2 Alkoxy Chain (e.g., ethoxy to butoxy) | Minimal change to quinoline signals; predictable shifts for new alkyl protons | Minimal change |

| N-Aryl Substitution on C-4 Carboxamide | Appearance of new aromatic signals; downfield shift of amide N-H | Potential for new charge-transfer bands depending on the aryl group |

Influence of Substituent Electronic and Steric Effects on Molecular Properties (e.g., dipole moments, pKa)

pKa: The basicity of the quinoline nitrogen is a critical property. The pKa of the conjugate acid (quinolinium ion) is directly influenced by the electronic effects of substituents on the ring. google.com

Electronic Effects : Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, making it more basic and thus increasing the pKa. google.com Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, making it less basic and lowering the pKa. nih.govnih.gov This effect is most pronounced for substituents on the heterocyclic ring, but substituents on the benzenoid ring also have a measurable impact.

Steric Effects : Bulky groups near the nitrogen atom can sterically hinder its ability to be protonated, which can lead to a decrease in basicity (lower pKa).

The table below shows experimental pKa values for various substituted quinolines, illustrating these trends.

| Substituent | Position | pKa | Reference |

|---|---|---|---|

| None (Quinoline) | - | 4.85-4.94 | google.comnih.gov |

| 2-Methyl | 2 | 5.42 | google.com |

| 4-Methyl | 4 | 5.56 | google.com |

| 6-Methoxy | 6 | 5.59 | google.com |

| 8-Amino | 8 | 5.62 | google.com |

| 3-Chloro | 3 | 2.84 | google.com |

| 6-Chloro | 6 | 3.83 | google.com |

| 8-Nitro | 8 | 2.63 | google.com |

Substituent Effects : The introduction of polar substituents dramatically alters the magnitude and direction of the molecular dipole moment. acs.orgnih.gov For quinoline itself, the dipole moment is primarily due to the electronegative nitrogen atom. Adding a strong electron-withdrawing group like -NO₂ will significantly increase the dipole moment, while the effect of an electron-donating group depends on its position and direction of its dipole relative to the nitrogen. acs.org

Conformation-Reactivity Relationships in Solution and Solid State

The three-dimensional structure (conformation) of this compound analogues can profoundly influence their reactivity and intermolecular interactions.

Solution State: In solution, aromatic molecules like quinolines can engage in non-covalent interactions, particularly π-π stacking. This phenomenon involves the face-to-face or offset stacking of aromatic rings, driven by van der Waals forces and electrostatic interactions.

Evidence from NMR : The self-association of quinoline derivatives in solution can be observed through concentration-dependent ¹H NMR studies. As the concentration increases, intermolecular stacking becomes more prevalent, causing the protons of one molecule to be shielded by the ring current of an adjacent molecule. This results in a characteristic upfield shift of the aromatic proton signals. japtronline.com The extent of this shift provides insight into the preferred stacking geometry (e.g., parallel-displaced vs. T-shaped).

Impact on Reactivity : Such aggregation can affect reactivity by masking certain functional groups within the stacked arrangement, potentially lowering their availability for reaction compared to the monomeric species prevalent at high dilution.

Solid State: In the crystalline state, the conformation is fixed within the lattice. The analysis of crystal structures via X-ray diffraction reveals key details about molecular geometry and intermolecular interactions.

Molecular Conformation : Crystal structures show the dihedral angle between the plane of the quinoline ring and the C-4 carboxamide group. For quinoline-4-carboxylic acid, this angle is reported to be 45.9°. google.com This twist influences which faces of the molecule are exposed for interaction.

Intermolecular Interactions : The packing of molecules in the crystal is dominated by hydrogen bonds and π-π stacking. The carboxamide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, these groups typically form extensive networks of intermolecular hydrogen bonds, often leading to dimers or one-dimensional chains. These strong, directional interactions are a primary determinant of the crystal packing arrangement. mdpi.com

Reactivity : The solid-state conformation and packing can influence solid-state reactivity. For example, the proximity and orientation of reactive groups in adjacent molecules within the crystal lattice can facilitate or inhibit certain solid-state reactions. The specific hydrogen-bonding network can also influence which sites on the molecule are most accessible to external reagents. wikipedia.org

Design Principles for Modulating Chemical Reactivity and Selectivity in Analogues

The chemical reactivity and selectivity of this compound analogues can be rationally modulated by applying established principles of physical organic chemistry and medicinal chemistry. These principles revolve around the strategic alteration of electronic effects, steric hindrance, and physicochemical properties such as lipophilicity and basicity.

The quinoline nucleus itself possesses distinct regions of reactivity. Generally, the pyridine (B92270) ring is electron-deficient, making positions 2 and 4 susceptible to nucleophilic attack, while the benzene (B151609) ring is more akin to a substituted benzene, undergoing electrophilic substitution primarily at positions 5 and 8. rsc.org The substituents at the 2 and 4 positions, therefore, play a crucial role in modulating this inherent reactivity.

Electronic Effects of Substituents:

The electronic nature of substituents introduced onto the quinoline scaffold can profoundly alter the electron density distribution within the ring system, thereby influencing the reactivity of the ethoxy and carboxamide groups.

Electron-Donating Groups (EDGs): Conversely, the placement of EDGs (e.g., alkyl, alkoxy, amino) on the carbocyclic ring would increase the electron density, potentially enhancing the nucleophilicity of the quinoline nitrogen and decreasing the electrophilicity of the carboxamide carbonyl.

Modifications of the 2-Ethoxy Group:

The 2-ethoxy group is a key determinant of the molecule's properties. Altering this group can modulate reactivity through both electronic and steric effects.

Varying the Alkoxy Chain: Replacing the ethoxy group with other alkoxy groups (e.g., methoxy, propoxy, isopropoxy) can fine-tune the steric hindrance around the 2-position. Longer or bulkier alkyl chains could shield the quinoline nitrogen and the 4-carboxamide from certain interactions.

Bioisosteric Replacement: The ethoxy group can be replaced with bioisosteres to explore different chemical spaces while potentially retaining or improving desired properties. For instance, replacement with a thioalkoxy group could alter the electronic character and metabolic stability. Replacement with a small alkyl or a trifluoromethoxy group would significantly alter the electronic and lipophilic properties.

Modifications of the 4-Carboxamide Group:

The 4-carboxamide moiety is a critical site for interaction and can be extensively modified to modulate reactivity and selectivity.

N-Substitution: The reactivity of the carboxamide can be significantly altered by substitution on the nitrogen atom.

Primary, Secondary, and Tertiary Amides: Converting the primary amide to a secondary or tertiary amide by introducing alkyl or aryl substituents can alter its hydrogen bonding capacity, steric profile, and electronic nature. For instance, N-aryl substituents can delocalize the nitrogen lone pair into the aromatic ring, affecting the amide bond's character.

Introduction of Functional Groups: Incorporating functional groups into the N-substituent (e.g., amines, alcohols, carboxylic acids) can introduce new reactive centers and dramatically alter the molecule's physicochemical properties, such as solubility and basicity. acs.orgnih.gov Studies on related quinoline-4-carboxamides have shown that the basicity of substituents on the carboxamide can be crucial for biological activity. acs.org

Stereochemical Considerations:

The introduction of chiral centers, for instance in the alkoxy chain at the 2-position or in the N-substituent of the carboxamide, can lead to stereoisomers with different reactivity and selectivity profiles. This is particularly relevant in biological systems where interactions are often stereospecific.

The following interactive data table illustrates some of these design principles by outlining hypothetical modifications to this compound and their predicted effects on chemical reactivity. The predicted outcomes are based on established chemical principles and findings from related quinoline derivative studies.

| Analogue Structure | Modification | Predicted Effect on Reactivity/Selectivity | Rationale |

| 2-Methoxyquinoline-4-carboxamide | Ethoxy to Methoxy | Minor increase in susceptibility to nucleophilic attack at C4. | Methoxy is slightly less sterically hindering than ethoxy. |

| 2-Isopropoxyquinoline-4-carboxamide | Ethoxy to Isopropoxy | Decreased reactivity at C4 and quinoline nitrogen. | Increased steric bulk hinders approach of reactants. |

| 6-Nitro-2-ethoxyquinoline-4-carboxamide | Addition of Nitro group at C6 | Increased electrophilicity of the carboxamide carbonyl. | The nitro group is a strong electron-withdrawing group. |

| 6-Amino-2-ethoxyquinoline-4-carboxamide | Addition of Amino group at C6 | Decreased electrophilicity of the carboxamide carbonyl. | The amino group is a strong electron-donating group. |

| N-Methyl-2-ethoxyquinoline-4-carboxamide | N-methylation of carboxamide | Altered H-bonding capacity; potential change in conformation. | Replacement of an amide N-H with an N-CH3. |

| N-Phenyl-2-ethoxyquinoline-4-carboxamide | N-arylation of carboxamide | Decreased amide bond reactivity due to delocalization. | The lone pair of the nitrogen is delocalized into the phenyl ring. |

| 2-Ethoxyquinoline-4-carboxylic acid | Carboxamide to Carboxylic acid | Introduction of an acidic center; altered solubility. | Replacement of -CONH2 with -COOH. nih.gov |

Emerging Applications and Future Directions in 2 Ethoxyquinoline 4 Carboxamide Research

Applications in Materials Science

The inherent properties of the quinoline (B57606) ring system, such as its rigidity, planarity, and electron-rich nature, make it an attractive building block for novel materials. The introduction of an ethoxy group at the 2-position and a carboxamide group at the 4-position of the quinoline core in 2-Ethoxyquinoline-4-carboxamide provides specific functionalities that can be exploited for the creation of advanced materials with tailored properties.

Incorporation into Polymeric Materials for Functional Properties